molecular formula C6H9NO3 B2678022 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one CAS No. 143396-01-4

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B2678022
CAS No.: 143396-01-4
M. Wt: 143.142
InChI Key: XTCGLTVNRHPGDH-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is a cyclic compound that belongs to the family of tropanes. It has attracted the attention of researchers due to its unique structure and promising biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a dihydroxy ketone in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tropane: A parent compound with a similar bicyclic structure.

    Cocaine: A well-known tropane alkaloid with stimulant properties.

    Scopolamine: Another tropane alkaloid with medicinal uses.

Uniqueness

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGLTVNRHPGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1NC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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